

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)benzaldehyde

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An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)benzaldehyde**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.^[1] Its unique substitution pattern, featuring a chloro group and a potent electron-withdrawing trifluoromethyl group, imparts distinct reactivity to the molecule.^[1] The presence of these functionalities makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key synthetic considerations, offering field-proven insights for its application in research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundation of reproducible science. **4-Chloro-2-(trifluoromethyl)benzaldehyde** is known by several synonyms and is uniquely identified by its CAS number.

Identifier	Value	Source(s)
CAS Number	320-43-4	[3][4][5]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1][5][6]
Molecular Weight	208.57 g/mol	[1][4][5]
IUPAC Name	4-Chloro-2-(trifluoromethyl)benzaldehyde	[6]
Common Synonyms	2-Trifluoromethyl-4-chlorobenzaldehyde	[3][4]

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. The properties of **4-Chloro-2-(trifluoromethyl)benzaldehyde** are summarized below.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid or solid, with a distinct aromatic odor.	[1]
Boiling Point	218.5 °C at 760 mmHg	[3][4]
Density	~1.423 g/cm ³ (Predicted)	[3]
Refractive Index	n _{20/D} 1.4960	[3]
Storage	Store at 2-8°C, preferably under a dry, inert atmosphere such as nitrogen.	[3]

Chemical Reactivity and Electronic Profile

The synthetic utility of **4-Chloro-2-(trifluoromethyl)benzaldehyde** stems from the electronic effects of its substituents on the benzaldehyde core.

The Influence of the Trifluoromethyl Group: The trifluoromethyl ($-\text{CF}_3$) group at the ortho position is a powerful electron-withdrawing group. This effect is exerted through strong induction (σ -induction) and a weaker resonance effect (π -acceptance). This electron withdrawal significantly increases the electrophilicity of the aldehyde's carbonyl carbon.^{[1][7]} Consequently, the aldehyde is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions such as:

- Aldol condensations
- Wittig reactions^[8]
- Reductive aminations^[8]
- Grignard and organolithium additions

This enhanced reactivity is a key advantage in synthetic design, often allowing for milder reaction conditions compared to less activated benzaldehydes.^[7]

The Role of the Chloro Group: The chlorine atom at the para position also contributes to the electronic profile, primarily through an inductive withdrawing effect and a weaker resonance donating effect. It serves as a potential reaction handle for various transformations, including nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions, although the ring is generally deactivated towards electrophilic aromatic substitution.^[1]

Spectroscopic Characterization

Verifying the identity and purity of **4-Chloro-2-(trifluoromethyl)benzaldehyde** is paramount. The following is a guide to its expected spectroscopic signature.

- ^1H NMR: The proton NMR spectrum is expected to show two key regions. The aromatic region (typically δ 7.5-8.0 ppm) will display a complex splitting pattern for the three aromatic protons. A highly deshielded singlet, corresponding to the aldehyde proton ($-\text{CHO}$), will be prominent further downfield, typically around δ 10.0 ppm.
- ^{13}C NMR: The carbon spectrum will be characterized by a carbonyl carbon signal in the range of δ 185-195 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

- ^{19}F NMR: A single, sharp resonance is expected for the $-\text{CF}_3$ group.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between $1690\text{--}1715\text{ cm}^{-1}$ is characteristic of the $\text{C}=\text{O}$ stretch of the aromatic aldehyde. Aromatic C-H stretching vibrations are typically observed around $3000\text{--}3100\text{ cm}^{-1}$, while the aldehyde C-H stretch appears as two weaker bands around 2820 cm^{-1} and 2720 cm^{-1} . Strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (below 1300 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at an m/z of approximately 208. A characteristic isotopic pattern for a single chlorine atom will be observed, with an $(\text{M}+2)^+$ peak that is roughly one-third the intensity of the M^+ peak.

Synthesis and Key Reactions

Understanding the synthesis of this intermediate provides context for its purity and potential byproducts. A common industrial approach involves the controlled oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 4-Chloro-2-(trifluoromethyl)benzyl Alcohol

This protocol is a representative method for the synthesis of aromatic aldehydes from their corresponding alcohols.

- Dissolution: Dissolve (4-chloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).^[9]
- Oxidant Addition: Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC) (2 equivalents), to the solution in portions at room temperature.^[9]
- Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.^[9]
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour. Filter the mixture through a pad of silica gel or celite to remove insoluble chromium salts.^[9]

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield **4-Chloro-2-(trifluoromethyl)benzaldehyde** as a pure compound.[9]

Causality in Protocol Design:

- Choice of Oxidant: PCC is chosen as it is a relatively mild oxidizing agent, effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
- Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the PCC.
- Filtration: Filtering through silica is crucial to remove the inorganic byproducts from the chromium-based oxidant, which simplifies the final purification step.



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Caption: Oxidation of the corresponding benzyl alcohol to the aldehyde.

Applications in Advanced Synthesis

4-Chloro-2-(trifluoromethyl)benzaldehyde is a key intermediate in multi-step synthetic sequences. Its primary application lies in the construction of active pharmaceutical ingredients (APIs) and complex agrochemicals. Notably, it is a crucial building block for synthesizing the triazole fungicide Revysol (Mefentrifluconazole), highlighting its importance in the crop protection industry.[2]

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Chloro-2-(trifluoromethyl)benzaldehyde** is a hazardous substance and must be handled with appropriate precautions.[10]

- **Health Hazards:** The compound is harmful if swallowed or inhaled.[10] It causes serious skin and eye irritation.[11] There is evidence to suggest it may damage fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[11]
- **Handling Procedures:** All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10] Avoid all personal contact. Keep the compound away from heat, sparks, and open flames.[10][12] Containers should be kept tightly closed when not in use.
- **First Aid:**
 - In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][11]
 - If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
 - If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

4-Chloro-2-(trifluoromethyl)benzaldehyde is a specialized reagent whose value is defined by the strategic placement of its chloro and trifluoromethyl substituents. These groups activate the aldehyde for a wide range of nucleophilic additions while providing additional sites for molecular elaboration. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide serves as a foundational technical resource for scientists leveraging this potent intermediate to construct the next generation of pharmaceuticals and advanced materials.

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